molecular formula C14H20O2S2 B094706 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- CAS No. 19018-14-5

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-

Cat. No. B094706
CAS RN: 19018-14-5
M. Wt: 284.4 g/mol
InChI Key: FCSHNSCWWPVZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-], also known as DTDMB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DTDMB is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 98-101°C.

Mechanism Of Action

The mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is not fully understood. However, it is believed that 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a dopant in organic semiconductors by increasing the concentration of charge carriers, such as electrons or holes. This leads to improved electrical conductivity and device performance. In organic solar cells, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- acts as a hole transport material by facilitating the movement of holes from the active layer to the electrode, which results in increased efficiency and stability of the devices.

Biochemical And Physiological Effects

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been shown to have low acute toxicity in aquatic organisms.

Advantages And Limitations For Lab Experiments

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has several advantages for lab experiments. It is easy to synthesize and has a high purity. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also stable under ambient conditions, which makes it easy to handle and store. However, 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous environments. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is also sensitive to light and air, which can lead to degradation over time.

Future Directions

There are several future directions for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- research. One of the most promising areas of research is in the development of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has shown great potential as a dopant and hole transport material in organic semiconductors and solar cells. Further research in this area could lead to the development of more efficient and stable organic electronic devices. Another area of research is in the development of new synthesis methods for 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Current synthesis methods have a relatively low yield, and new methods could lead to a more efficient and cost-effective production of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-. Finally, more research is needed to fully understand the mechanism of action of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- and its potential biochemical and physiological effects.

Synthesis Methods

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- can be synthesized through the reaction of 2,3-dimethyl-2-butene-1,4-dithiol with formaldehyde in the presence of a strong acid catalyst. The reaction yields 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- as a yellow crystalline solid with a yield of approximately 30%.

Scientific Research Applications

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been extensively studied for its potential applications in various fields of science. One of the most significant applications of 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- is in the field of organic electronics. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has been used as a dopant in organic semiconductors, which has resulted in improved electrical conductivity and device performance. 2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl- has also been used as a hole transport material in organic solar cells, which has led to increased efficiency and stability of the devices.

properties

CAS RN

19018-14-5

Product Name

2-Butanone, 1,1'-(1,3-dithietane-2,4-diylidene)bis[3,3-dimethyl-

Molecular Formula

C14H20O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

1-[4-(3,3-dimethyl-2-oxobutylidene)-1,3-dithietan-2-ylidene]-3,3-dimethylbutan-2-one

InChI

InChI=1S/C14H20O2S2/c1-13(2,3)9(15)7-11-17-12(18-11)8-10(16)14(4,5)6/h7-8H,1-6H3

InChI Key

FCSHNSCWWPVZLF-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1

Canonical SMILES

CC(C)(C)C(=O)C=C1SC(=CC(=O)C(C)(C)C)S1

synonyms

1,1'-(1,3-Dithietane-2,4-diylidene)bis(3,3-dimethyl-2-butanone)

Origin of Product

United States

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